![molecular formula C23H29NO3S B14138551 Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate CAS No. 524932-71-6](/img/structure/B14138551.png)
Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic conditions.
Introduction of Substituents: The tert-butylphenyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst.
Amidation Reaction: The amino group can be introduced through an amidation reaction with 2-methylacryloyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with propan-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.
化学反応の分析
Types of Reactions
Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene ring and various substituents can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Propan-2-yl 4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate: Lacks the amino group, resulting in different reactivity and applications.
Propan-2-yl 4-(4-tert-butylphenyl)-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate: Similar structure but with different substitution patterns, affecting its chemical properties.
Uniqueness
Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the thiophene ring, along with the tert-butylphenyl and amino groups, makes it a versatile compound for various scientific research fields.
特性
CAS番号 |
524932-71-6 |
|---|---|
分子式 |
C23H29NO3S |
分子量 |
399.5 g/mol |
IUPAC名 |
propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-(2-methylprop-2-enoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H29NO3S/c1-13(2)20(25)24-21-19(22(26)27-14(3)4)18(15(5)28-21)16-9-11-17(12-10-16)23(6,7)8/h9-12,14H,1H2,2-8H3,(H,24,25) |
InChIキー |
FISKMLOSTAFNDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(S1)NC(=O)C(=C)C)C(=O)OC(C)C)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




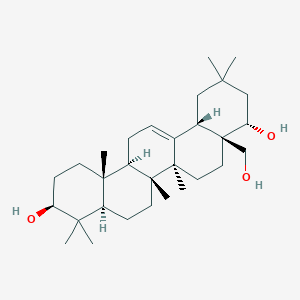


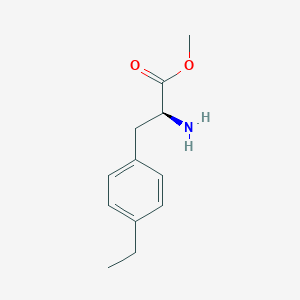
![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)
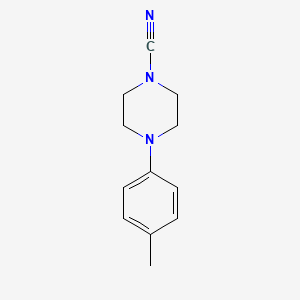

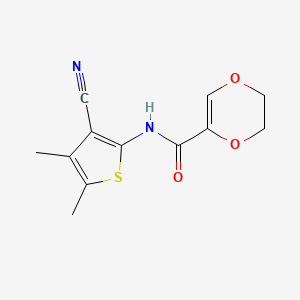
![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
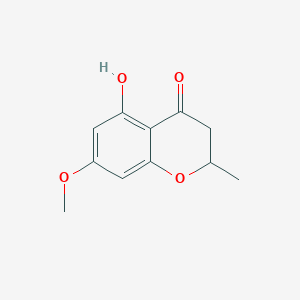
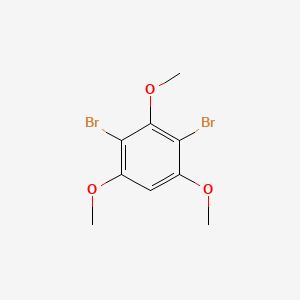
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)
